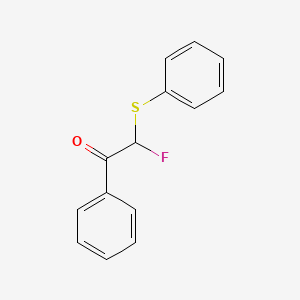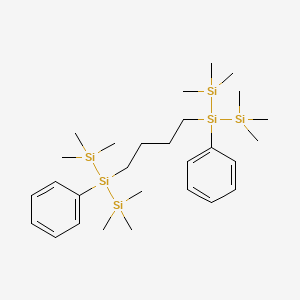![molecular formula C16H17N3O3 B14266776 N,N-Dimethyl-N'-{4-[(2-nitrophenyl)methyl]phenyl}urea CAS No. 137837-86-6](/img/structure/B14266776.png)
N,N-Dimethyl-N'-{4-[(2-nitrophenyl)methyl]phenyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’-{4-[(2-nitrophenyl)methyl]phenyl}urea is a synthetic organic compound belonging to the class of urea derivatives It is characterized by the presence of a urea functional group, which is bonded to a dimethylamino group and a phenyl group substituted with a nitrophenylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(2-nitrophenyl)methyl]phenyl}urea typically involves the reaction of N,N-dimethylamine with 4-[(2-nitrophenyl)methyl]phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction proceeds through the nucleophilic addition of the amine to the isocyanate, forming the desired urea derivative .
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-{4-[(2-nitrophenyl)methyl]phenyl}urea may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N’-{4-[(2-nitrophenyl)methyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (e.g., bromide, chloride) can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N’-{4-[(2-nitrophenyl)methyl]phenyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N’-{4-[(2-nitrophenyl)methyl]phenyl}urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethyl-N,N’-diphenylurea: Similar structure but lacks the nitrophenylmethyl group.
N,N-Dimethyl-4-nitroaniline: Contains a nitro group but lacks the urea functional group.
N,N-Dimethyl-N’-{4-[(2,5-dimethoxyphenyl)methyl]phenyl}urea: Similar structure with different substituents on the phenyl ring
Uniqueness
N,N-Dimethyl-N’-{4-[(2-nitrophenyl)methyl]phenyl}urea is unique due to the presence of both the dimethylamino and nitrophenylmethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
| 137837-86-6 | |
Molekularformel |
C16H17N3O3 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
1,1-dimethyl-3-[4-[(2-nitrophenyl)methyl]phenyl]urea |
InChI |
InChI=1S/C16H17N3O3/c1-18(2)16(20)17-14-9-7-12(8-10-14)11-13-5-3-4-6-15(13)19(21)22/h3-10H,11H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
VNUWXCWWSZRGMH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)CC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)

![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![Diethyl [(trifluoromethyl)selanyl]propanedioate](/img/structure/B14266751.png)

